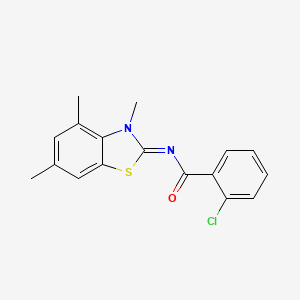
2-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound derived from benzothiazole, which has garnered attention due to its diverse biological activities. The benzothiazole scaffold is known for its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure integrates a benzothiazole moiety with a chloro substituent and a benzamide group, contributing to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12ClN2OS |
| Molecular Weight | 281.76 g/mol |
Research indicates that compounds related to benzothiazole often exert their effects through various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Cell Cycle Arrest : Studies have shown that similar benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : It has been observed that these compounds can modulate inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression and inflammation.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives. For instance:
- Cell Line Studies : In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (lung cancer) demonstrated significant inhibition of cell proliferation (IC50 values typically ranging from 1 to 10 µM) when treated with related benzothiazole compounds .
- Mechanistic Insights : The mechanism often involves the inhibition of key signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation .
Antimicrobial Activity
Benzothiazole derivatives have also shown promise as antimicrobial agents:
- Inhibition of Pathogens : Compounds have been tested against various bacterial strains, demonstrating significant antibacterial activity. For example, modifications to the benzothiazole core have led to enhanced activity against Mycobacterium tuberculosis through specific enzyme inhibition .
Case Studies
-
Dual Anticancer and Anti-inflammatory Activity :
A study synthesized several benzothiazole derivatives and evaluated their effects on inflammatory markers and cancer cell viability. One notable compound exhibited a reduction in IL-6 and TNF-α levels while significantly inhibiting cancer cell growth . -
In Vivo Efficacy :
In vivo studies on animal models have shown that certain benzothiazole derivatives can reduce tumor size significantly compared to controls. These studies often support the findings from in vitro assays by demonstrating the compounds' ability to penetrate biological barriers and exert systemic effects .
特性
IUPAC Name |
2-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHNXXJVWQZUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CC=C3Cl)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














